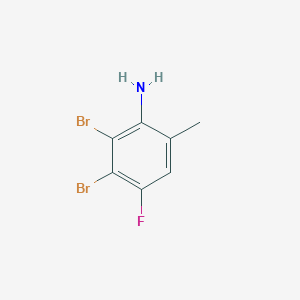
2-Iodo-5-chloroisonicotinic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-chloroisonicotinic acid methyl ester is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of isonicotinic acid, featuring both iodine and chlorine substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-chloroisonicotinic acid methyl ester typically involves the iodination and chlorination of isonicotinic acid methyl ester. The process can be summarized as follows:
Iodination: Isonicotinic acid methyl ester is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 2-position.
Chlorination: The iodinated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-chloroisonicotinic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.
Applications De Recherche Scientifique
2-Iodo-5-chloroisonicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as an intermediate in drug synthesis, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-chloroisonicotinic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodoisonicotinic Acid Methyl Ester: Lacks the chlorine substituent, which may affect its reactivity and applications.
5-Chloroisonicotinic Acid Methyl Ester:
Isonicotinic Acid Methyl Ester: The parent compound without halogen substituents, used as a starting material for various derivatives.
Uniqueness
2-Iodo-5-chloroisonicotinic acid methyl ester is unique due to the presence of both iodine and chlorine substituents, which can enhance its reactivity and provide distinct chemical properties compared to its analogs. This dual substitution pattern can make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Propriétés
Formule moléculaire |
C7H5ClINO2 |
|---|---|
Poids moléculaire |
297.48 g/mol |
Nom IUPAC |
methyl 5-chloro-2-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 |
Clé InChI |
GGADLJQFFKAIHC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



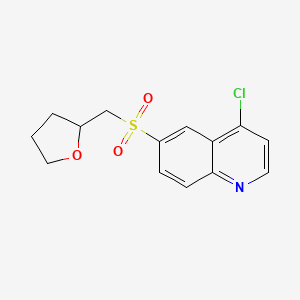
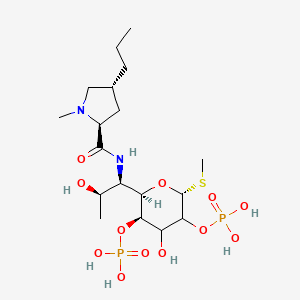
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
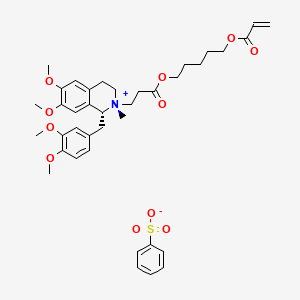
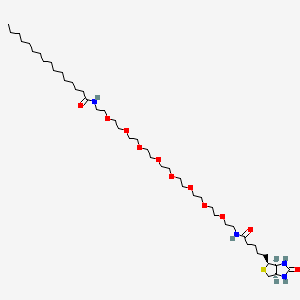
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
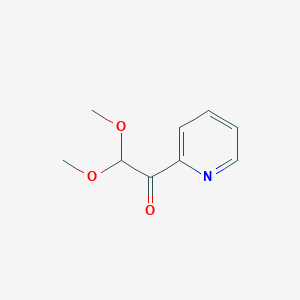
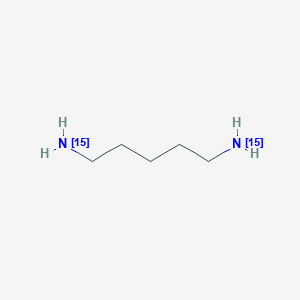
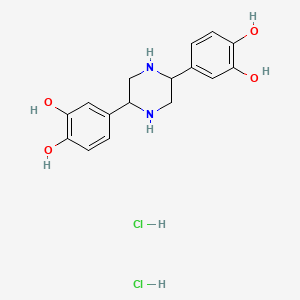
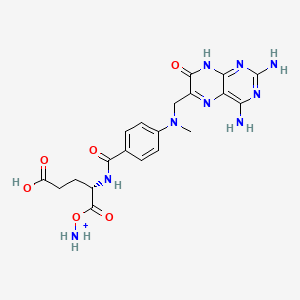
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
